3-morpholino-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-morpholino-4H-chromen-4-one is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Kinase Inhibitors
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors : Research has demonstrated the significance of 3-morpholino-4H-chromen-4-one derivatives in the development of DNA-PK inhibitors. These compounds, such as NU7441, show potent inhibitory activity and have been explored for enhancing the efficacy of radiotherapy and chemotherapy by targeting DNA repair mechanisms in cancer cells. The synthesis approaches for these derivatives have been refined to improve yields and introduce water-solubilizing groups to increase solubility and potential bioavailability (Aristegui et al., 2006; Cano et al., 2013).
Methodological Advances in Synthesis
One-Pot Multicomponent Synthesis : Methodologies leveraging the properties of this compound derivatives have been developed for the synthesis of chromene-based compounds. These methods emphasize greener, more efficient synthesis routes, such as the one-pot reactions in water, highlighting the reduction in the use of harmful organic solvents and presenting a more environmentally friendly approach (Heravi et al., 2011).
Radiolabeled Compounds for Imaging
PET Imaging Agents : this compound derivatives have been explored as radiolabeled compounds for positron emission tomography (PET) imaging, targeting DNA-PK in cancer. These studies are pivotal in developing diagnostic tools for cancer by enabling the visualization of DNA repair enzyme activity in tumors (Gao et al., 2012).
Fluorescent Probes for Hypoxia
Selective Detection of Hypoxia : Novel fluorescent probes based on this compound derivatives have been designed for the selective detection of hypoxia in cells. These probes are useful in biomedical research, offering insights into hypoxic conditions in tumor environments, which is crucial for understanding tumor physiology and the development of targeted therapies (Feng et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-morpholino-4H-chromen-4-one is DNA-dependent protein kinase (DNA-PK) . DNA-PK is a serine/threonine-protein kinase that acts as a molecular sensor for DNA damage and is involved in DNA non-homologous end joining (NHEJ) required for double-strand break (DSB) repair and V(D)J recombination .
Mode of Action
This compound interacts with its target, DNA-PK, leading to inhibition of the kinase’s activity . This interaction obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .
Biochemical Pathways
The interaction of this compound with DNA-PK affects the DNA damage response pathway. When DNA-PK is inhibited, the DNA non-homologous end joining (NHEJ) pathway, which is crucial for double-strand break (DSB) repair and V(D)J recombination, is disrupted . This leads to an accumulation of DNA damage, triggering apoptosis in cancer cells .
Result of Action
The inhibition of DNA-PK by this compound leads to an accumulation of DNA damage in cells, triggering apoptosis, particularly in cancer cells . This results in a decrease in tumor growth and potentially contributes to the treatment of cancer .
Properties
IUPAC Name |
3-morpholin-4-ylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFOQMKGXPWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.